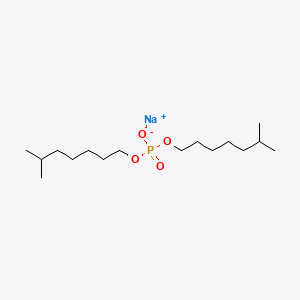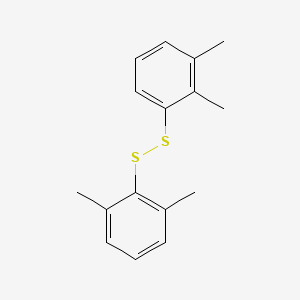
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl is an organic compound characterized by the presence of two aromatic rings connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl typically involves the oxidation of thiols. One common method is the reaction of 2,3-dimethylbenzenethiol with 2,6-dimethylbenzenethiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific redox properties.
Wirkmechanismus
The mechanism by which Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl exerts its effects involves the reversible formation and cleavage of the disulfide bond. This redox activity allows the compound to participate in various biochemical processes, including the regulation of protein function and cellular redox homeostasis. The molecular targets and pathways involved include thiol-disulfide exchange reactions and interactions with redox-sensitive enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disulfide, bis(2,6-dimethylphenyl): Similar structure but with different substitution patterns on the aromatic rings.
Disulfide, bis(2,4-dimethylphenyl): Another related compound with different methyl group positions.
Uniqueness
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of methyl groups at the 2,3 and 2,6 positions on the aromatic rings can affect the compound’s steric and electronic properties, making it distinct from other disulfide compounds.
Eigenschaften
CAS-Nummer |
65087-15-2 |
|---|---|
Molekularformel |
C16H18S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-[(2,6-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-7-6-10-15(14(11)4)17-18-16-12(2)8-5-9-13(16)3/h5-10H,1-4H3 |
InChI-Schlüssel |
YASJBOGVCIGVND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)SSC2=C(C=CC=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



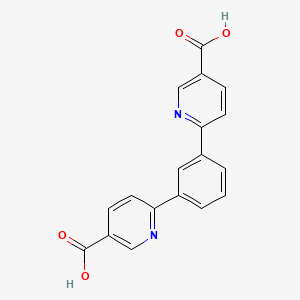
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)

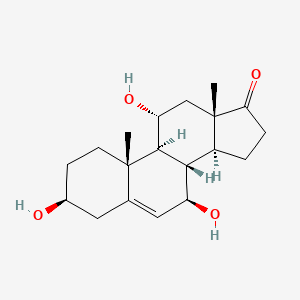
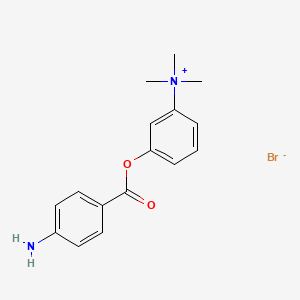
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
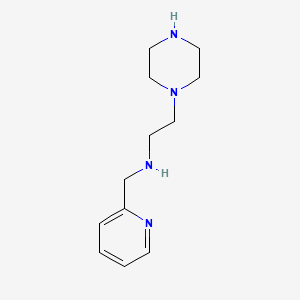

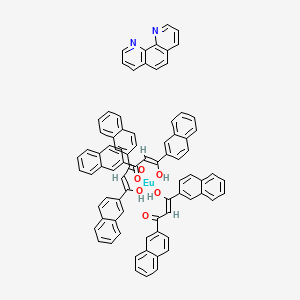

![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
